![molecular formula C22H18FN3O3S B6546156 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895432-86-7](/img/structure/B6546156.png)
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide
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Description
The compound “N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide” is a complex organic molecule. It contains a benzothiazole ring which is a bicyclic compound made up of benzene and thiazole . The benzothiazole ring in this compound is substituted with two methoxy groups at the 4 and 7 positions . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Scientific Research Applications
- Background : Coenzyme Q (Qn) analogs play a crucial role in cancer-related processes. Simple coenzyme Q₀ has been found to inhibit metastasis in breast, skin (melanoma), and ovarian cancer in mice .
- Synthesis : The compound can be synthesized from allylpolymethoxybenzenes, such as apiol, which are readily isolated from parsley and dill seeds. Apiol aldehyde is oxidized to the corresponding phenol and then to quinone, yielding the desired intermediate .
Antioxidant Activity
The compound’s antioxidant properties make it relevant for various applications:
- Characterization : Employ IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis to verify its structure .
Antineoplastic and Immunomodulatory Effects
Explore its impact on chronic leukemia:
- Novel Derivative : A spiroindolone derivative (7’,8’-Dimethoxy-1’,3’-dimethyl-1,2,3’,4’-tetrahydrospiro[indole-3,5’-pyrazolo[3,4-c]isoquinolin]-2-one) shows promise in chronic leukemia models .
HIV Treatment
Consider its role as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI):
Benzothiazole Synthesis
Understand its role in benzothiazole preparation:
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-28-17-9-10-18(29-2)20-19(17)25-22(30-20)26(13-14-6-5-11-24-12-14)21(27)15-7-3-4-8-16(15)23/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSDTGANAGKFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide |
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